5-(Benzyloxy)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-fluorophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a fluorine atom
Scientific Research Applications
5-(Benzyloxy)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Target of Action
5-(Benzyloxy)-2-fluorophenol is a complex organic compound that has been used in various chemical reactions. Its primary targets are often other organic compounds in a reaction mixture. For instance, it has been used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of this compound in such reactions is to act as a reagent, contributing to the formation of new bonds and structures.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura cross-coupling, for example, the reaction involves the oxidative addition of an electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction and the presence of other compounds. In general, the compound is involved in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic structures .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds. This can lead to the synthesis of complex structures, contributing to the advancement of organic chemistry and the development of new materials and pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds in the reaction mixture. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in chemical reactions.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-fluorophenol typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-fluorophenol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of 2-fluorophenol.
Substitution: Various substituted benzene derivatives.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-(Benzyloxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-(Benzyloxy)-2-methylphenol: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness: 5-(Benzyloxy)-2-fluorophenol is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these groups can enhance the compound’s utility in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXGGOJHFERQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.